N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)-N-phenylacetamide
Description
N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)-N-phenylacetamide is a structurally complex compound featuring a 3-cyano-substituted indole core linked to an N-phenylacetamide scaffold via a methylene bridge. The acetamide moiety is further substituted with a 4-methylpiperazine group, a feature associated with enhanced solubility and receptor-binding capabilities in medicinal chemistry.
Properties
IUPAC Name |
N-[(3-cyano-1-methylindol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-26-12-14-28(15-13-26)18-24(30)29(19-8-4-3-5-9-19)17-23-21(16-25)20-10-6-7-11-22(20)27(23)2/h3-11H,12-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUSFDDXNORYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(CC2=C(C3=CC=CC=C3N2C)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, introduction of the cyano group, and subsequent functionalization to attach the piperazine and phenylacetamide moieties. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form various oxidized derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The piperazine and phenylacetamide moieties can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the cyano group can yield primary amines .
Scientific Research Applications
N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, leading to modulation of cellular processes. The cyano group and piperazine moiety can further enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Target Compound:
- Core: 3-cyano-1-methylindole linked to N-phenylacetamide.
- Key Substituents: 4-Methylpiperazine on the acetamide side chain. Cyano group at the indole 3-position.
Analog 1: Triazole-Linked Acetamides (e.g., 6a–6c in )
- Core : N-phenylacetamide with 1,2,3-triazole and naphthyloxy groups.
- Key Substituents :
- Triazole ring formed via copper-catalyzed 1,3-dipolar cycloaddition.
- Varied nitro-substituted phenyl groups (e.g., 6b: 2-nitrophenyl; 6c: 3-nitrophenyl).
- Electronic Profile : Nitro groups introduce strong electron-withdrawing effects, while triazoles contribute to π-π stacking and hydrogen bonding .
Analog 2: Sulfonyl Hydrazono-Indole Derivative ()
- Core: 2-oxo-2,3-dihydro-1H-indole with a sulfonyl hydrazono group.
- Key Substituents :
- (4-Methylphenyl)sulfonyl group in a Z-configuration.
- N-phenylacetamide linkage.
Analog 3: Piperazine Derivatives ()
- Core: Piperazine linked to a hydroxy-dimethoxyphenylpropanoyl group.
- Key Substituents :
- Hydroxy and methoxy groups on the phenyl ring.
- Isopropylamide terminus.
- Electronic Profile: Polar substituents (hydroxy, methoxy) enhance solubility but may reduce membrane permeability compared to the target’s cyano group .
Structural Comparison Table
Pharmacological Implications
- Target Compound: The 4-methylpiperazine moiety may improve blood-brain barrier penetration, while the cyanoindole core could target indole-binding enzymes (e.g., kinases or serotonin receptors).
- Triazole Analogs: Nitro groups in 6b and 6c may confer antibacterial or antiparasitic activity, as nitroarenes are known for redox-mediated toxicity .
- Sulfonyl Hydrazono-Indole: The sulfonyl group could enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase), while the Z-configuration may optimize steric interactions .
Q & A
Q. What are the recommended synthetic routes for N-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)-N-phenylacetamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry), leveraging azide-alkyne coupling. Key steps include:
- Reagent Preparation : Use substituted indole derivatives (e.g., 3-cyano-1-methylindole) and azidoacetamide intermediates.
- Catalysis : Copper(II) acetate (10 mol%) in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours .
- Purification : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and recrystallize in ethanol.
Optimization Tips : Adjust catalyst loading (5–15 mol%) and solvent ratios to improve yield. Monitor via TLC (hexane:ethyl acetate, 8:2) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- NMR : Use DMSO-d₆ for solubility. Key signals include:
- ¹H NMR : Methylpiperazine protons (δ 2.2–2.5 ppm), indole aromatic protons (δ 7.0–8.5 ppm).
- ¹³C NMR : Carbonyl carbons (δ ~165 ppm), cyano carbons (δ ~120 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺) with <2 ppm error .
Validation : Cross-reference with computational tools (e.g., PubChem’s predicted spectra) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Target Engagement : Screen against kinases or GPCRs via fluorescence polarization or SPR. Structural analogs (e.g., indole-piperazine hybrids) suggest potential kinase inhibition .
- Dose-Response Curves : Generate IC₅₀ values using triplicate experiments and non-linear regression analysis .
Advanced Research Questions
Q. How can synthetic yields be improved when scaling up this compound for preclinical studies?
Methodological Answer:
- Catalyst Optimization : Replace Cu(OAc)₂ with Cu(I) species (e.g., CuI) for faster cycloaddition .
- Solvent Engineering : Test binary solvents (e.g., DMF/H₂O) to enhance solubility of hydrophobic intermediates .
- Flow Chemistry : Implement continuous flow systems to reduce reaction time and improve reproducibility .
Q. How should researchers address contradictory SAR data observed with substituent variations on the indole ring?
Methodological Answer:
- Meta-Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on bioactivity using databases like ChEMBL.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like kinases. Correlate with experimental IC₅₀ values .
- Controlled SAR Studies : Synthesize derivatives with single-point mutations (e.g., 3-cyano → 3-carboxy) to isolate substituent effects .
Q. What strategies mitigate solubility challenges during in vivo studies of this compound?
Methodological Answer:
- Co-Solvent Systems : Use Cremophor EL/ethanol (1:1) or cyclodextrin inclusion complexes.
- Salt Formation : React with HCl or citrate to improve aqueous solubility.
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles .
Q. How can stability under physiological conditions be assessed and enhanced?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 1–4 weeks. Monitor degradation via HPLC .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or lyophilize with trehalose for long-term storage .
Q. What methodologies are recommended for identifying primary pharmacological targets?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on Sepharose beads for pull-down assays with cell lysates .
- Phage Display : Screen peptide libraries to identify binding motifs .
- Transcriptomics : Perform RNA-seq on treated cells to map pathway activation .
Q. How can academic labs adapt industrial-scale synthetic protocols (e.g., from patents) for small-scale research?
Methodological Answer:
- Miniaturization : Reduce reagent volumes 100-fold while maintaining stoichiometry. Use Schlenk lines for air-sensitive steps .
- Safety : Replace hazardous solvents (e.g., DMF) with alternatives (e.g., acetonitrile) .
- Purification : Substitute column chromatography with prep-TLC or centrifugal partition chromatography .
Q. What analytical methods ensure batch-to-batch consistency in academic settings?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
